Cas no 97628-94-9 (1-(2-carboxyacetyl)azetidine-3-carboxylic acid)
1-(2-carboxyacetyl)azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-carboxyacetyl)azetidine-3-carboxylic acid
- 1-Azetidinepropanoic acid, 3-carboxy-β-oxo-
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- Inchi: 1S/C7H9NO5/c9-5(1-6(10)11)8-2-4(3-8)7(12)13/h4H,1-3H2,(H,10,11)(H,12,13)
- InChI Key: GQANLYQCDYXBFI-UHFFFAOYSA-N
- SMILES: C(N1CC(C(=O)O)C1)(=O)CC(=O)O
1-(2-carboxyacetyl)azetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-1561-1MG |
1-(2-carboxyacetyl)-3-azetanecarboxylic acid |
97628-94-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-1561-5MG |
1-(2-carboxyacetyl)-3-azetanecarboxylic acid |
97628-94-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-1561-10MG |
1-(2-carboxyacetyl)-3-azetanecarboxylic acid |
97628-94-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-1561-20MG |
1-(2-carboxyacetyl)-3-azetanecarboxylic acid |
97628-94-9 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | MS-1561-0.5G |
1-(2-carboxyacetyl)-3-azetanecarboxylic acid |
97628-94-9 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Ambeed | A957577-1g |
1-(2-Carboxyacetyl)azetidine-3-carboxylic acid |
97628-94-9 | 90% | 1g |
$611.0 | 2025-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00940368-1g |
1-(2-Carboxyacetyl)azetidine-3-carboxylic acid |
97628-94-9 | 90% | 1g |
¥4193.0 | 2024-04-17 | |
| A2B Chem LLC | AI77450-1mg |
1-(2-carboxyacetyl)azetidine-3-carboxylic acid |
97628-94-9 | >90% | 1mg |
$201.00 | 2024-07-18 | |
| A2B Chem LLC | AI77450-5mg |
1-(2-carboxyacetyl)azetidine-3-carboxylic acid |
97628-94-9 | >90% | 5mg |
$214.00 | 2024-07-18 | |
| A2B Chem LLC | AI77450-10mg |
1-(2-carboxyacetyl)azetidine-3-carboxylic acid |
97628-94-9 | >90% | 10mg |
$240.00 | 2024-07-18 |
1-(2-carboxyacetyl)azetidine-3-carboxylic acid Suppliers
1-(2-carboxyacetyl)azetidine-3-carboxylic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1-(2-carboxyacetyl)azetidine-3-carboxylic acid
Comprehensive Overview of 1-(2-carboxyacetyl)azetidine-3-carboxylic acid (CAS No. 97628-94-9): Properties, Applications, and Innovations
1-(2-carboxyacetyl)azetidine-3-carboxylic acid (CAS No. 97628-94-9) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This azetidine derivative combines a carboxylated backbone with a reactive carboxyacetyl group, making it a versatile intermediate for drug synthesis and material science. Its molecular formula, C7H9NO5, reflects a balance of hydrophilicity and reactivity, properties increasingly sought after in modern peptide mimetics and small-molecule therapeutics.
Recent studies highlight the compound's role in prodrug design, particularly for enhancing bioavailability of active pharmaceutical ingredients (APIs). Researchers are exploring its potential as a bioconjugation linker in antibody-drug conjugates (ADCs), a hot topic in oncology research. The azetidine ring offers conformational rigidity compared to larger heterocycles, a property leveraged in structure-activity relationship (SAR) optimization. These applications align with growing Google searches for "improved drug delivery systems" and "next-generation bioconjugation techniques."
The synthesis of 1-(2-carboxyacetyl)azetidine-3-carboxylic acid typically involves multistep organic reactions starting from protected azetidine-3-carboxylate precursors. Advanced purification methods like preparative HPLC ensure high purity (>98%), critical for pharmaceutical applications. Analytical characterization via NMR spectroscopy (particularly 13C and 1H NMR) and mass spectrometry confirms the compound's structural integrity, addressing common researcher queries about "compound validation techniques."
In material science, this compound serves as a crosslinking agent for biodegradable polymers, responding to industry demands for sustainable materials. Its dual carboxylic acid functionality enables covalent bonding with hydroxyl or amine groups, a feature highlighted in recent patents for hydrogel fabrication. This aligns with trending searches for "eco-friendly polymer chemistry" and "smart biomaterials," demonstrating the compound's relevance to current scientific discourse.
Storage and handling of CAS 97628-94-9 require standard laboratory conditions (2-8°C under inert atmosphere) to preserve its chemical stability. While not classified as hazardous, proper personal protective equipment (PPE) including gloves and goggles is recommended during manipulation, addressing common workplace safety concerns. The compound's solubility profile (soluble in polar aprotic solvents like DMSO, slightly soluble in water) makes it compatible with most biological assay systems.
Emerging applications include its use as a metal-chelating agent in diagnostic imaging contrast agents, capitalizing on the azetidine nitrogen's coordination properties. This positions the compound at the intersection of two high-interest areas: "molecular imaging probes" and "theranostic nanomaterials." Recent publications also explore its potential in enzyme inhibition studies, particularly against proteases involved in inflammatory pathways.
The commercial availability of 1-(2-carboxyacetyl)azetidine-3-carboxylic acid through specialty chemical suppliers has expanded in response to growing demand. Pricing trends reflect its status as a high-value building block, with current market analysis showing increased procurement for combinatorial chemistry libraries. This development answers frequent queries about "cost-effective synthetic intermediates" in pharmaceutical R&D forums.
Future research directions may explore the compound's stereochemical variants, as chirality at the azetidine 3-position could yield differentiated biological activities. Computational chemistry studies using molecular docking simulations predict favorable interactions with various enzyme active sites, a subject of numerous "in silico drug discovery" searches. The compound's LogP value (predicted -0.82) suggests favorable membrane permeability, enhancing its utility in CNS-targeted drug development.
Regulatory considerations for CAS 97628-94-9 currently focus on standard chemical safety protocols rather than restrictive classifications. Environmental fate studies indicate biodegradability under aerobic conditions, an important factor for sustainable chemistry initiatives. These aspects respond to increasing regulatory searches about "green chemistry compliance" in the fine chemicals sector.
In conclusion, 1-(2-carboxyacetyl)azetidine-3-carboxylic acid represents a multifaceted tool for modern chemical research. Its dual functionality as both a carboxylic acid donor and heterocyclic scaffold positions it at the forefront of innovations in medicinal chemistry and materials science. As research continues to uncover new applications, this compound will likely maintain its status as a valuable molecular building block addressing contemporary challenges in healthcare and technology.
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